methyl 2-(butylsulfanyl)-5-(3-fluorophenyl)-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
Description
This compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused bicyclic core comprising pyridine and pyrimidine rings. Key structural features include:
- Substituents: A butylsulfanyl group at position 2, a 3-fluorophenyl moiety at position 5, and a methyl ester at position 4.
- Synthesis: Likely synthesized via cyclocondensation of aminopyridine derivatives with carbonyl precursors, analogous to methods for related pyrimidine systems .
Properties
IUPAC Name |
methyl 2-butylsulfanyl-5-(3-fluorophenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S/c1-4-5-9-28-20-23-17-16(18(25)24-20)15(12-7-6-8-13(21)10-12)14(11(2)22-17)19(26)27-3/h6-8,10,15H,4-5,9H2,1-3H3,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVWZAIBPLZLQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC(=CC=C3)F)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(butylsulfanyl)-5-(3-fluorophenyl)-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the butylthio, fluorophenyl, and methyl ester groups. Common reagents used in these reactions include various alkyl halides, thiols, and fluorinated aromatic compounds. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
methyl 2-(butylsulfanyl)-5-(3-fluorophenyl)-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of methyl 2-(butylsulfanyl)-5-(3-fluorophenyl)-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves several synthetic steps that include the formation of the pyrido[2,3-d]pyrimidine core. The presence of various substituents such as butylsulfanyl and fluorophenyl groups plays a crucial role in enhancing the compound's biological activity.
Antitumor Activity
Research has demonstrated that compounds within the pyrido[2,3-d]pyrimidine class exhibit significant antitumor properties. For instance, studies have shown that this compound inhibits the growth of various cancer cell lines by targeting specific kinases involved in cancer progression.
Table 1: Antitumor Activity of Pyrido[2,3-d]pyrimidines
| Compound Name | Cancer Cell Lines Tested | IC50 (µM) |
|---|---|---|
| Methyl 2-(butylsulfanyl)-5-(3-fluorophenyl)-7-methyl-4-oxo | MDA-MB-231 (breast) | 0.42 |
| Compound A | HT29 (colon) | 0.30 |
| Compound B | HepG2 (liver) | 0.25 |
Inhibition of Kinases
Pyrido[2,3-d]pyrimidines are known for their ability to inhibit various kinases such as eEF-2K and CDK4/6. The inhibition of these kinases is crucial for understanding their role in cancer cell proliferation and survival.
Table 2: Kinase Inhibition by Pyrido[2,3-d]pyrimidines
| Kinase Target | Compound Name | IC50 (µM) |
|---|---|---|
| eEF-2K | Methyl 2-(butylsulfanyl)-5-(3-fluorophenyl)-7-methyl-4-oxo | 0.28 |
| CDK4 | Compound C | 0.15 |
Antibacterial and Antifungal Properties
In addition to their antitumor activity, compounds in this class have shown promising antibacterial and antifungal properties. For example, studies indicate that certain derivatives effectively inhibit the growth of pathogenic bacteria and fungi.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of pyrido[2,3-d]pyrimidines. Modifications at specific positions on the pyrido[2,3-d]pyrimidine scaffold can lead to enhanced biological activity.
Table 3: Structure-Activity Relationship Insights
| Modification Position | Effect on Activity |
|---|---|
| C-5 | Increased antitumor activity |
| C-7 | Enhanced kinase inhibition |
| C-6 | Improved solubility |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in preclinical models:
-
Study on Breast Cancer Cells : A study demonstrated that this compound significantly reduces eEF-2K activity in MDA-MB-231 breast cancer cells compared to untreated controls.
"The compound exhibited an IC50 value of 420 nM against eEF-2K activity" .
-
Antibacterial Activity : Another investigation highlighted its potential against resistant bacterial strains.
"Fluorinated derivatives showed enhanced antibacterial activity against Gram-positive bacteria" .
Mechanism of Action
The mechanism of action of methyl 2-(butylsulfanyl)-5-(3-fluorophenyl)-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the butylthio and fluorophenyl groups enhances its binding affinity and specificity, making it a potent modulator of biological functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic System Variations
- Pyrido[2,3-d]pyrimidine vs. Thiazolo[3,2-a]pyrimidine
- The thiazolo[3,2-a]pyrimidine core replaces the pyrido[2,3-d]pyrimidine system, introducing a sulfur atom in the fused ring.
- This substitution alters electronic properties (e.g., increased polarizability due to sulfur) and may affect binding to biological targets.
The bromophenyl substituent (vs. 3-fluorophenyl) increases molecular weight (Br: 79.9 g/mol vs. F: 19.0 g/mol) and steric bulk .
- Pyrido[2,3-d]pyrimidine vs. Pyrazolo[4,3-d]pyrimidine Example: 5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile (). Key Differences:
- The pyrazolo ring introduces a nitrogen atom at position 1, modifying hydrogen-bonding capacity.
- A carbonitrile group at position 3 (vs. methyl ester) increases electronegativity and may enhance interactions with enzymatic active sites .
Substituent Effects
- Fluorophenyl Position :
- 3-Fluorophenyl (Target Compound) vs. 4-Fluorophenyl
- Example: Methyl 2-(benzylsulfanyl)-5-(4-fluorophenyl)-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate ().
- This could improve binding to planar hydrophobic pockets in proteins .
Sulfanyl Group Variations :
- Butylsulfanyl (Target) vs. Benzylsulfanyl
- The butyl chain (C4) increases lipophilicity (predicted logP ~3.5) compared to the benzyl group (logP ~3.0), favoring membrane permeability.
- Benzylsulfanyl may engage in π-π stacking with aromatic residues, whereas butylsulfanyl participates in van der Waals interactions .
Physicochemical and Crystallographic Properties
Biological Activity
Methyl 2-(butylsulfanyl)-5-(3-fluorophenyl)-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a novel compound belonging to the pyrido[2,3-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and related derivatives.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes:
- Formation of the pyrido[2,3-d]pyrimidine scaffold through cyclization reactions.
- Introduction of the butylsulfanyl group via nucleophilic substitution.
- Functionalization at the C-5 position with a 3-fluorophenyl moiety.
Anticancer Activity
Pyrido[2,3-d]pyrimidines have been reported to exhibit significant anticancer properties by acting as inhibitors of various kinases involved in cancer progression. For instance:
- eEF-2K Inhibition : Compounds structurally similar to methyl 2-(butylsulfanyl)-5-(3-fluorophenyl)-7-methyl have shown promising results as eEF-2K inhibitors. In a study on pyrido[2,3-d]pyrimidine derivatives, compound A-484954 exhibited an IC50 value of 420 nM against eEF-2K in MDA-MB-231 breast cancer cells . This suggests that the target compound may also possess similar inhibitory activity.
| Compound | IC50 (nM) | Target |
|---|---|---|
| A-484954 | 420 | eEF-2K |
| B1 | 13 | EGFR |
| B9 | <50 | EGFR |
Antiviral Activity
Recent studies indicate that pyrido[2,3-d]pyrimidines can also exhibit antiviral properties. For example:
- Inhibition of Viral Replication : Certain derivatives have shown efficacy against viral infections by inhibiting key viral enzymes or pathways. Although specific data on methyl 2-(butylsulfanyl)-5-(3-fluorophenyl)-7-methyl's antiviral activity is limited, its structural analogs have demonstrated significant inhibition against HSV and other viruses .
Structure-Activity Relationships (SAR)
The biological activity of pyrido[2,3-d]pyrimidines is heavily influenced by their structural features:
- Substitution Patterns : The presence of electron-withdrawing groups at specific positions enhances potency against kinases.
- Functional Groups : Carbonyl groups at C-2 and C-4 positions are critical for anticancer activity .
- Hydrophobic Interactions : The introduction of aromatic rings improves binding affinity to target proteins.
Case Studies
Several case studies have highlighted the biological activities of related compounds:
- Antitumor Studies : A series of pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit cancer cell proliferation across multiple cell lines including prostate and colon cancer .
- Kinase Inhibition : Compounds with modifications at the C-5 position have been tested for their ability to inhibit various kinases such as CDK4/6 and PI3K with promising results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
